Calycosin 7-O-glucoside is a natural product found in Glycyrrhiza pallidiflora, Maackia amurensis, and other organisms with data available.
See also: Astragalus propinquus root (part of).
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS No.: 20633-67-4
Cat. No.: VC21343771
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one - 20633-67-4](/images/no_structure.jpg)
CAS No. | 20633-67-4 |
---|---|
Molecular Formula | C22H22O10 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 |
Standard InChI Key | WACBUPFEGWUGPB-MIUGBVLSSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Calycosin-7-O-β-D-glucoside is characterized by a chromen-4-one backbone substituted with a 3-hydroxy-4-methoxyphenyl group at position 3 and a β-D-glucopyranosyl moiety at position 7. The glucoside unit is attached via a glycosidic bond to the hydroxyl group of the aglycone calycosin, forming a stable O-glycoside . Stereochemical configurations at positions 2S, 3R, 4S, 5S, and 6R in the glucopyranosyl ring are critical for its biological activity and interaction with cellular targets .
Table 1: Key Molecular Properties of Calycosin-7-O-β-D-Glucoside
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 446.41 g/mol | |
Melting Point | 220–228°C | |
Solubility | Methanol, ethanol | |
Density | 1.545 g/cm³ | |
pKa | 9.48 ± 0.10 |
Spectral and Computational Data
Nuclear magnetic resonance (NMR) analyses confirm the structure through distinct signals for the aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ 3.8 ppm), and anomeric proton of the glucoside (δ 5.2 ppm) . High-performance liquid chromatography (HPLC) methods achieve >95% purity for pharmacological studies . Computational descriptors, including InChI (InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1), further validate its stereochemical integrity .
Natural Sources and Biosynthesis
Plant Origins
Caly is primarily extracted from the roots of Astragalus membranaceus (Huangqi), a traditional Chinese medicinal herb . Isolation involves solvent extraction (chloroform:methanol gradients) followed by silica gel chromatography, yielding 63.04 mg of pure compound per 500 g of raw material . It is also reported in Glycyrrhiza pallidiflora and Maackia amurensis, albeit in lower concentrations .
Synthetic Pathways
While natural extraction remains the primary source, semi-synthetic routes have been explored. These involve glycosylation of calycosin (aglycone) using UDP-glucosyltransferases (UGTs) to attach the β-D-glucopyranosyl group at position 7 . Enzymatic methods achieve higher regioselectivity compared to chemical synthesis, minimizing byproducts like 4'-O-glucosides .
Pharmacological Activities
Osteogenic Effects
Caly enhances osteoblast differentiation in human mesenchymal stem cells (MSCs) at concentrations of 0.1–30 μM, as evidenced by increased alkaline phosphatase (ALP) activity and alizarin red S (ARS) staining . It upregulates runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis, through BMP2 and Wnt3a signaling pathways .
Table 2: In Vivo Osteogenic Efficacy of Caly
Parameter | Result (26.8 mg/kg, 14 days) | Model |
---|---|---|
Infarct Volume Reduction | 42% | MCAO Rats |
Blood-Brain Barrier Integrity | Improved | Ischemic Rats |
Histological Damage | Significant Reduction | MCAO Rats |
Neuroprotective Properties
In middle cerebral artery occlusion (MCAO) models, intraperitoneal administration of Caly (26.8 mg/kg) reduces infarct volume by 42% and preserves blood-brain barrier (BBB) integrity by inhibiting matrix metalloproteinases (MMPs) . It also upregulates caveolin-1 (cav-1) and tight junction proteins, mitigating cerebral ischemia-reperfusion injury .
Antimicrobial Activity
Caly exhibits selective growth inhibition against pathogenic gut bacteria (Clostridium, Bacteroides) while sparing commensal probiotics (Lactobacillus, Bifidobacterium) . This modulation of intestinal flora is attributed to its demethylation and dehydroxylation metabolites, which exert bacteriostatic effects .
Mechanisms of Action
Signaling Pathway Modulation
Caly activates BMP2/Smad and Wnt/β-catenin pathways in MSCs, leading to nuclear translocation of β-catenin and phosphorylation of Smad1/5/8 . Concurrently, it inhibits glycogen synthase kinase-3β (GSK-3β), stabilizing β-catenin to promote RUNX2 transcription .
Metabolic Interactions
Human intestinal bacteria metabolize Caly via hydrolysis (cleaving the glucoside bond), demethylation, and acetylation, producing six major metabolites . These metabolites, particularly calycosin (aglycone), exhibit enhanced bioavailability and prolonged half-life in systemic circulation .
Table 3: Key Metabolic Pathways of Caly
Pathway | Enzymes Involved | Metabolites |
---|---|---|
Hydrolysis | β-Glucosidases | Calycosin |
Demethylation | Cytochrome P450s | 3'-Hydroxycalycosin |
Acetylation | Acetyltransferases | 7-O-Acetylcalycosin |
Pharmacokinetics and Bioavailability
Excretion
Approximately 65% of the administered dose is excreted in urine as glucuronide conjugates, while 30% is eliminated via fecal routes as sulfated metabolites .
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